4-(N-methylglycyl)benzonitrile
Description
4-(N-Methylglycyl)benzonitrile is a benzonitrile derivative featuring an N-methylglycyl substituent at the para position of the benzene ring. The N-methylglycyl group introduces both polarity and hydrogen-bonding capabilities, which may influence solubility, electronic properties, and biological interactions compared to simpler benzonitrile derivatives .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-[2-(methylamino)acetyl]benzonitrile |
InChI |
InChI=1S/C10H10N2O/c1-12-7-10(13)9-4-2-8(6-11)3-5-9/h2-5,12H,7H2,1H3 |
InChI Key |
AEYORMOQZHBCLS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Properties
The electronic and structural characteristics of benzonitrile derivatives are heavily influenced by their substituents. Below is a comparison with key analogs:
*Calculated based on structural formula.
Key Observations:
- Electronic Effects: DMABN exhibits strong electron-donating properties due to the dimethylamino group, enabling charge-transfer transitions useful in fluorescence studies . In contrast, the N-methylglycyl group in this compound may act as a moderate electron donor while introducing chirality and hydrogen-bonding sites.
- Conjugation: The cyano-vinyl-furan substituent in ’s compound extends conjugation, enhancing NLO properties. The N-methylglycyl group, being less conjugated, might prioritize solubility over optical activity .
Material Science
Physicochemical Properties
- Solubility : Polar substituents like -SO₂CH₃ () or -N(CH₃)₂ () increase solubility in polar solvents. The N-methylglycyl group may further enhance aqueous solubility due to its zwitterionic nature.
- Thermal Stability : Methylsulfonyl and trimethylsilyl groups () improve thermal stability, whereas glycyl substituents might lower melting points due to flexibility.
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